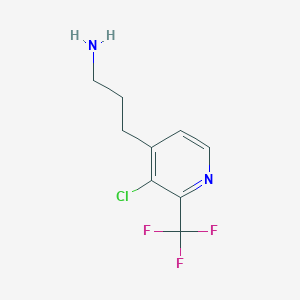
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring, along with a propan-1-amine side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-(trifluoromethyl)pyridine to introduce the chloro group at the 3-position. This is followed by a nucleophilic substitution reaction to attach the propan-1-amine side chain. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile employed .
科学研究应用
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Shares the trifluoromethyl and chloro groups but differs in the position of the amine group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains similar functional groups but has additional substituents that alter its chemical properties.
Uniqueness
The uniqueness of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine lies in its specific combination of functional groups and their positions on the pyridine ring. This configuration imparts distinct reactivity and biological activity, making it a valuable compound for various research applications .
属性
分子式 |
C9H10ClF3N2 |
|---|---|
分子量 |
238.64 g/mol |
IUPAC 名称 |
3-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-6(2-1-4-14)3-5-15-8(7)9(11,12)13/h3,5H,1-2,4,14H2 |
InChI 键 |
PXHQNQCVJRXEPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1CCCN)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















